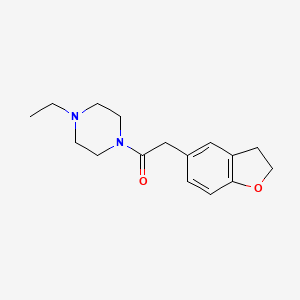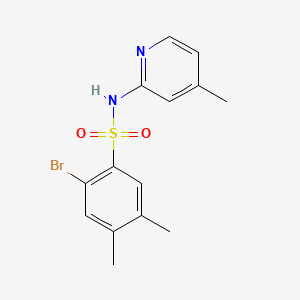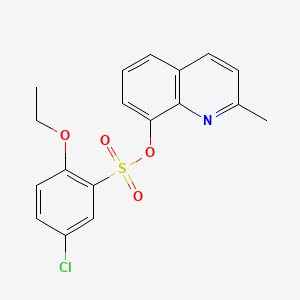
2-Methyl-8-quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-8-quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate is a complex organic compound that belongs to the quinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate typically involves multiple steps. One common approach is to start with the preparation of 2-Methyl-8-quinolinol, which can be synthesized by treating 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation with sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-8-quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the quinoline ring and the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorosulfonic acid for sulfonation reactions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline and sulfonate derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-8-quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate has several scientific research applications:
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl-8-quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-8-quinolinol: A precursor in the synthesis of the target compound, known for its fungicidal properties.
5-Chloro-8-quinolinol: Another quinoline derivative with similar chemical properties.
8-Hydroxyquinoline: A well-known compound with a wide range of applications in coordination chemistry and medicinal chemistry.
Uniqueness
2-Methyl-8-quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonate group, in particular, enhances its solubility and potential for various applications compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C18H16ClNO4S |
|---|---|
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
(2-methylquinolin-8-yl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H16ClNO4S/c1-11-9-16(23-3)17(10-14(11)19)25(21,22)24-15-6-4-5-13-8-7-12(2)20-18(13)15/h4-10H,1-3H3 |
Clave InChI |
KGUAAEYDSCHULT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Benzofuran-2-yl)-6-(2-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370531.png)
![1-methyl-2-{[4-(4-propylphenyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B13370535.png)
![N-(5-chloropyridin-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13370542.png)
![N-(3-chlorophenyl)-4-[2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B13370548.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13370554.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370562.png)
![6-[2-(4-Morpholinyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370566.png)
![4-(4-Methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile](/img/structure/B13370567.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13370578.png)


![4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B13370607.png)
![1,4-Bis[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium](/img/structure/B13370610.png)
